Class-Level Anti-Tubercular Potency: Guanidinyl Benzothiazoles vs. Standard Isoniazid (INH)
While direct MIC data for the 6-ethyl-substituted compound is not reported in isolation, a series of structurally related guanidinyl benzothiazole derivatives were evaluated against M. tuberculosis H37Rv. Across the series, compounds achieved MIC values as low as 1.6 µg/mL [1]. Molecular docking studies against enoyl acyl carrier protein reductase (InhA) of M. tuberculosis yielded docking scores ranging from -5.85 to -9.27 kcal/mol, which compare favorably to the standard drug isoniazid (INH), which produced a docking score of -6.61 kcal/mol under identical computational conditions [1]. These data establish that the guanidinyl benzothiazole scaffold can achieve binding energies competitive with or superior to a first-line clinical agent, supporting the strategic selection of N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine for anti-mycobacterial SAR campaigns.
| Evidence Dimension | Molecular docking score against M. tuberculosis InhA enzyme |
|---|---|
| Target Compound Data | Guanidinyl benzothiazole derivatives: -5.85 to -9.27 kcal/mol (range across series) |
| Comparator Or Baseline | Isoniazid (INH): -6.61 kcal/mol |
| Quantified Difference | Up to 2.66 kcal/mol more favorable binding energy for select derivatives; MIC values as low as 1.6 µg/mL observed for the class |
| Conditions | Molecular docking using AutoDock Vina; M. tuberculosis enoyl acyl carrier protein reductase (InhA) as target [1] |
Why This Matters
This class-level evidence demonstrates that the benzothiazole-guanidine pharmacophore is capable of achieving binding interactions that surpass a clinically validated anti-TB drug, providing a scientific rationale for selecting this scaffold over non-guanidine benzothiazole alternatives when targeting mycobacterial InhA.
- [1] Bhat M, Belagali SL. Synthesis and Anti-TB Activity Studies of Benzothiazole Guanidinyl Derivatives. In: In-Silico and In-Vitro Approaches to Screen the Antituberculosis Activity of Benzothiazole Analogs. Bentham Science Publishers; 2021:77-89. View Source
